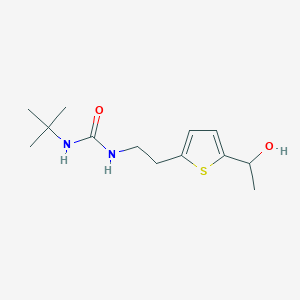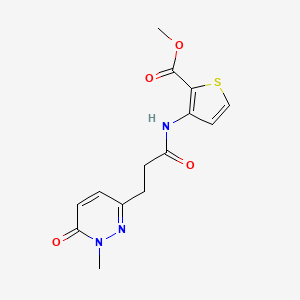![molecular formula C18H20ClN3O4S B2604496 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride CAS No. 1177857-54-3](/img/structure/B2604496.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H20ClN3O4S and its molecular weight is 409.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Spectroscopic Studies
Research has explored the synthesis of novel heterocyclic compounds, including derivatives of benzothiazole and furan, demonstrating a keen interest in the chemical manipulation of such structures for potential applications in drug development and materials science. For example, Patel, H.S. Patel, and Shah (2015) synthesized novel compounds by reacting 4-amino-5-(furan-4-yl)-4H-1,2,4-triazole-3-thiol with 2-(benzo[d]thiazol-2-ylcarbamoyl) benzoic acid derivatives, characterizing them through various spectroscopic methods Patel, G. K., H. S. Patel, & P. Shah (2015).
Biological Activities
Several studies have focused on evaluating the biological activities of compounds structurally related to the specified chemical. These activities include antibacterial, antifungal, anti-inflammatory, and anticancer properties. For instance, compounds synthesized from benzothiazole derivatives have been evaluated for their antibacterial and antifungal activities, suggesting potential for pharmaceutical applications. In parallel, compounds like those synthesized by Abu‐Hashem, Al-Hussain, and Zaki (2020) have shown promise as anti-inflammatory and analgesic agents, indicating the therapeutic potential of benzothiazole and furan derivatives Abu‐Hashem, A., S. Al-Hussain, & M. Zaki (2020).
Anticancer Properties
The search for novel anticancer agents has led to the investigation of benzothiazole derivatives. Zhang et al. (2017) designed and synthesized a series of benzo[d]thiazole-2-carboxamide derivatives, showing moderate to excellent potency against various cancer cell lines. This highlights the potential role of such compounds in developing new therapeutic strategies against cancer Zhang, L., et al. (2017).
Antioxidant and Corrosion Inhibition
Research also extends to the evaluation of antioxidant properties and corrosion inhibition, suggesting a broad spectrum of applications for benzothiazole and furan derivatives. Ahmad et al. (2012) synthesized novel compounds showing significant radical scavenging activity, indicating potential as antioxidants Ahmad, M., et al. (2012). Furthermore, Hu et al. (2016) explored the corrosion inhibiting effect of benzothiazole derivatives against steel in an acidic solution, demonstrating their potential as corrosion inhibitors Hu, Z., et al. (2016).
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S.ClH/c1-20(2)6-4-7-21(17(22)13-5-3-8-23-13)18-19-12-9-14-15(25-11-24-14)10-16(12)26-18;/h3,5,8-10H,4,6-7,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWVPJCZEVHYBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=CO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
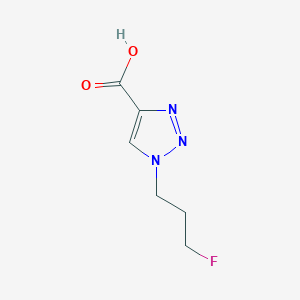
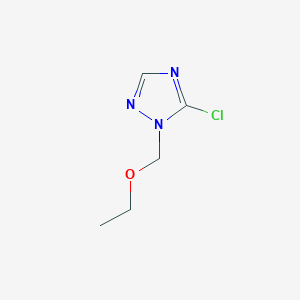
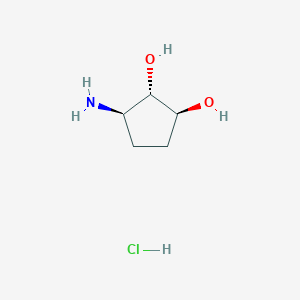



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2604425.png)
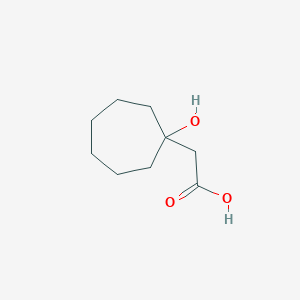
![Ethyl 4-((4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2604427.png)
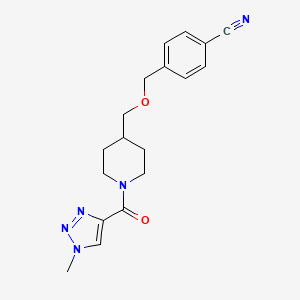
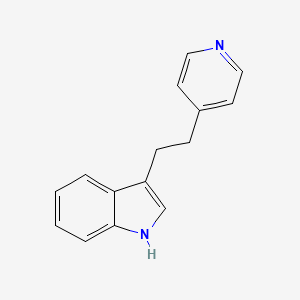
![7-benzyl-1-(2-ethoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2604432.png)
